molecular formula C11H15Cl2NO3 B2658554 Methyl 2-amino-3-(4-chloro-2-methoxyphenyl)propanoate hydrochloride CAS No. 1822457-18-0

Methyl 2-amino-3-(4-chloro-2-methoxyphenyl)propanoate hydrochloride

Cat. No.: B2658554
CAS No.: 1822457-18-0
M. Wt: 280.15
InChI Key: RJHJEVXETCNJBE-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(4-chloro-2-methoxyphenyl)propanoate hydrochloride is a chiral amino acid ester derivative characterized by a substituted phenyl ring (4-chloro-2-methoxy) attached to a propanoate backbone. This compound and its analogs are frequently utilized as intermediates in pharmaceutical synthesis, particularly in the development of receptor-targeted therapies.

Properties

IUPAC Name

methyl 2-amino-3-(4-chloro-2-methoxyphenyl)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3.ClH/c1-15-10-6-8(12)4-3-7(10)5-9(13)11(14)16-2;/h3-4,6,9H,5,13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSHRPFBIQJXKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)CC(C(=O)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(4-chloro-2-methoxyphenyl)propanoate hydrochloride typically involves a multi-step process. One common method includes the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of 4-chloro-2-methoxybenzene using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Reduction: The acylated product is then reduced to form the corresponding alcohol.

    Amination: The alcohol is converted to an amine through a reaction with ammonia or an amine source.

    Esterification: The amine is then esterified with methanol to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar steps but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like continuous flow reactors

Biological Activity

Methyl 2-amino-3-(4-chloro-2-methoxyphenyl)propanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and various applications supported by research findings.

Molecular Characteristics:

PropertyValue
Molecular Formula C11H15ClNO3
Molecular Weight 280.15 g/mol
IUPAC Name This compound
CAS Number 1822457-18-0

The compound features an amino group and a chloro-methoxy substituted phenyl ring, which contribute to its reactivity and biological interactions .

Synthesis

The synthesis of Methyl 2-amino-3-(4-chloro-2-methoxyphenyl)propanoate typically involves the esterification of 4-chloro-2-methoxyphenylalanine with methanol in the presence of a strong acid catalyst like sulfuric acid. This method is scalable for industrial production, utilizing continuous flow reactors and automated systems to enhance yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It can modulate enzyme activity, potentially inhibiting or activating various metabolic pathways. For instance, it may influence cell signaling pathways that regulate apoptosis and cell cycle progression .

Antimicrobial Properties

Recent studies have indicated that derivatives of compounds similar to Methyl 2-amino-3-(4-chloro-2-methoxyphenyl)propanoate exhibit significant antimicrobial activity against various pathogens. For example, compounds with similar structures have shown selective activity against Chlamydia species, suggesting potential applications in developing new antibiotics .

Case Studies and Research Findings

  • Anticancer Activity : In a study examining the cytotoxic effects on cancer cell lines, compounds derived from similar scaffolds demonstrated notable inhibition of cell proliferation, indicating potential as anticancer agents .
  • Antibacterial Activity : Research has shown that compounds with structural similarities can effectively inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis or function .
  • Toxicity Studies : Preliminary studies assessing the toxicity of methyl derivatives indicated that while some exhibited moderate toxicity towards human cells, others showed promising safety profiles, making them suitable candidates for further development .

Comparative Analysis with Related Compounds

To understand the unique biological activities of Methyl 2-amino-3-(4-chloro-2-methoxyphenyl)propanoate, it is beneficial to compare it with structurally related compounds:

Compound NameAntimicrobial ActivityCytotoxicity Level
Methyl 2-amino-3-(4-chloro-3-methoxyphenyl)propanoateModerateLow
Methyl 2-(4-methoxyphenyl)propanoateLowModerate
Methyl 3-(4-methoxyphenyl)propionateHighHigh

This table illustrates that while some related compounds exhibit high antimicrobial activity, they may also possess higher cytotoxicity levels compared to Methyl 2-amino-3-(4-chloro-2-methoxyphenyl)propanoate, highlighting its potential therapeutic advantages .

Scientific Research Applications

Biological Applications

1. Antitumor Activity
Research has indicated that derivatives of methyl 2-amino-3-(4-chloro-2-methoxyphenyl)propanoate exhibit antitumor properties. A study published in Cancer Letters demonstrated that certain analogs selectively inhibit tumor cell proliferation by inducing apoptosis in cancer cells. The compound's structural features contribute to its interaction with specific molecular targets involved in cell cycle regulation and apoptosis pathways .

Case Study :
A study involving the synthesis of various analogs of this compound showed promising results against human breast cancer cell lines. The compounds were found to inhibit cell growth significantly, suggesting their potential as lead compounds for further drug development .

2. Neuroprotective Effects
Methyl 2-amino-3-(4-chloro-2-methoxyphenyl)propanoate has also been investigated for its neuroprotective effects. Research indicates that it may protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Case Study :
In vitro studies demonstrated that the compound could reduce neuronal cell death induced by glutamate toxicity, highlighting its potential as a therapeutic agent in neurodegenerative disorders .

Synthetic Applications

1. Building Block in Organic Synthesis
This compound serves as a versatile building block in organic synthesis, particularly in the development of more complex pharmaceutical agents. Its unique structure allows for various modifications that can lead to the generation of novel compounds with enhanced biological activities.

Synthetic Application Description
Multicomponent ReactionsUtilized in multicomponent reactions to create diverse libraries of compounds with potential pharmacological activity .
DerivatizationCan be easily modified to produce derivatives with varied functional groups, enhancing its applicability in drug design .

Pharmacological Insights

1. Mechanism of Action
The mechanism by which methyl 2-amino-3-(4-chloro-2-methoxyphenyl)propanoate exerts its effects involves modulation of specific receptors and enzymes within targeted pathways. For instance, its interaction with neurotransmitter systems may explain its neuroprotective properties.

2. Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound. Studies suggest that at therapeutic doses, it exhibits a favorable safety margin, making it a candidate for further clinical evaluation .

Comparison with Similar Compounds

Chloro vs. Fluoro Substituents

  • Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride (): Formula: $ C{10}H{13}ClFNO_2 $. Molecular Weight: 233.67.

Methoxy vs. Nitro Substituents

  • (S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate (): Nitro group ($ \text{NO}_2 $) at the 4-position. Acts as a precursor for amino derivatives via reduction (e.g., to 4-aminophenyl in ). The nitro group’s strong electron-withdrawing nature contrasts with the methoxy group’s electron-donating effects .

Combined Chloro-Methoxy Substitution

The target compound’s 4-chloro-2-methoxy substitution creates a unique electronic environment, balancing electron withdrawal (Cl) and donation (OCH$_3$). This combination may enhance interactions with hydrophobic and polar regions of biological targets compared to analogs with single substituents .

Ester Group Variations

  • Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate hydrochloride (): Ethyl ester ($ \text{COOCH}2\text{CH}3 $) instead of methyl. Additional hydroxy group at position 3. Formula: $ C{11}H{15}Cl2NO3 $. Molecular Weight: 280.15.

Functional Group Additions

  • Methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate hydrochloride (): Benzyl substitution ($ \text{CH}2\text{C}6\text{H}4\text{CH}3 $) instead of phenyl. Formula: $ C{12}H{17}NO_2 \cdot HCl $. The extended hydrophobic chain may enhance membrane permeability .

Stereochemical Variations

  • (S)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride (): Chiral center at the 2-position (S-configuration). Formula: $ C{11}H{16}ClNO_3 $. Molecular Weight: ~245.45 (calculated). Stereochemistry influences enantioselective interactions, critical in drug design .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Evidence ID
Target Compound 4-Cl, 2-OCH$_3$ $ C{11}H{16}Cl2NO3 $ 280.9 (calc.) -
Methyl 2-amino-3-(4-fluorophenyl)propanoate HCl 4-F $ C{10}H{13}ClFNO_2 $ 233.67
(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate 4-NO$_2$ $ C{10}H{12}N2O4 $ 240.22 (calc.)
Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate HCl 4-Cl, 3-OH $ C{11}H{15}Cl2NO3 $ 280.15
(S)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate HCl 4-OCH$_3$ $ C{11}H{16}ClNO_3 $ 245.45 (calc.)

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-amino-3-(4-chloro-2-methoxyphenyl)propanoate hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via esterification and subsequent hydrochlorination. A common route involves reacting 4-chloro-2-methoxybenzaldehyde with methyl glycinate under reductive amination conditions (e.g., NaBH₃CN in methanol), followed by HCl treatment . Optimization includes adjusting stoichiometry (e.g., 1.2:1 aldehyde:amine ratio), temperature (0–5°C for HCl addition), and solvent polarity (methanol/chloroform mixtures improve crystallinity). Yields can exceed 75% with rigorous exclusion of moisture .

Q. How is the compound characterized structurally, and what spectroscopic data are critical for validation?

  • Methodological Answer :

  • X-ray crystallography : Confirms spatial configuration (e.g., R/S enantiomerism) and hydrogen bonding patterns (e.g., NH···Cl interactions) .
  • Spectroscopy :
TechniqueKey Peaks
¹H NMR (DMSO-d₆)δ 3.72 (s, OCH₃), δ 4.15 (q, CH₂), δ 7.25–7.45 (m, aromatic H)
IR 1720 cm⁻¹ (ester C=O), 2500–2800 cm⁻¹ (NH₃⁺ stretch)

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Use fume hoods and PPE (nitrile gloves, lab coat, safety goggles).
  • Monitor airborne concentrations (recommended exposure limit: <1 mg/m³) using OSHA-compliant methods (e.g., NIOSH 0500) .
  • Store in airtight containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Contradictions may arise from enantiomeric impurities or solvent residues. Strategies include:

  • Chiral HPLC : Use a Chiralpak IC column (hexane:isopropanol 90:10, 1 mL/min) to confirm enantiopurity (>99% ee) .
  • LC-MS : Detect trace solvents (e.g., residual DMF) that may inhibit enzyme assays .
  • Replicate studies under standardized conditions (pH 7.4 buffer, 37°C) to ensure comparability .

Q. What strategies improve the compound’s stability in aqueous solutions for pharmacokinetic studies?

  • Methodological Answer :

  • pH adjustment : Stable at pH 3–5 (hydrochloride salt form); use citrate buffer to prevent hydrolysis .
  • Lyophilization : Increases shelf life (≥12 months at -20°C) by reducing water content to <0.1% .
  • Antioxidants : Add 0.01% BHT to prevent oxidative degradation of the methoxy group .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Docking studies : Target the 4-chloro-2-methoxyphenyl moiety to optimize binding to serotonin receptors (e.g., 5-HT₂A, Glide score <-8 kcal/mol) .
  • QSAR models : Use Hammett σ values to predict electron-withdrawing effects of substituents on aromatic rings .

Data Contradiction Analysis

Q. Why do reported melting points vary (186–189°C vs. 192–195°C), and how can this be addressed?

  • Methodological Answer : Variations arise from polymorphic forms or hygroscopicity.

  • Recrystallization : Use chloroform/methanol (1:3) to isolate the thermodynamically stable Form I (mp 189°C) .
  • DSC : Confirm purity transitions (endothermic peak at 189°C ±1°C) .

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